1-Benzyl-2-phenylpiperidin-4-one
Overview
Description
1-Benzyl-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C18H19NO . It has an average mass of 265.350 Da and a monoisotopic mass of 265.146667 Da . It is also known by its IUPAC name, 1-benzyl-2-phenyl-4-piperidinone .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidinone ring with a phenyl group and a benzyl group attached . The exact 3D structure and stereochemistry are not provided in the available sources.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, it’s worth noting that piperidine derivatives, which this compound is a part of, are often involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Scientific Research Applications
Sigma Receptor Ligands
1-Benzyl-2-phenylpiperidin-4-one derivatives have been studied for their affinity towards sigma receptors. For instance, compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties showed high affinity for sigma subtypes. These compounds, such as 2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, exhibited significant selectivity and binding affinity, particularly for sigma1 sites. Such ligands may modulate tissue transglutaminase expression in astroglial cells, suggesting potential applications in neurological research (Prezzavento et al., 2007).
Solid-State Conformation Studies
Research on the solid-state conformations of 4-phenylpiperidine derivatives, which are structurally similar to this compound, has been conducted to understand their chiroptical properties in solution. Such studies are significant for the development of analgetics and understanding their interactions at the molecular level (Poupaert & Portoghese, 2010).
Melanin Concentrating Hormone Receptor Antagonists
Compounds derived from this compound, such as 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, have been discovered as melanin concentrating hormone receptor 1 (MCHr1) antagonists. These derivatives show promise in causing dose-dependent weight loss in obese mice, highlighting their potential in obesity research and treatment (Kym et al., 2005).
Poly(ADP-ribose) Polymerase Inhibitors
This compound derivatives have been explored in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors, like A-966492, demonstrate significant potency against PARP-1 enzyme and exhibit promising characteristics such as oral bioavailability, the ability to cross the blood-brain barrier, and potential efficacy in cancer models (Penning et al., 2010).
Future Directions
Piperidine derivatives, including 1-Benzyl-2-phenylpiperidin-4-one, are significant in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a crucial role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-benzyl-2-phenylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBALVCQZRIWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340145 | |
Record name | 1-Benzyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167705-56-8 | |
Record name | 1-Benzyl-2-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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